molecular formula C12H20O4 B051994 Di-tert-butyl maleate CAS No. 18305-60-7

Di-tert-butyl maleate

Cat. No.: B051994
CAS No.: 18305-60-7
M. Wt: 228.28 g/mol
InChI Key: MSVGHYYKWDQHFV-FPLPWBNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Di-tert-butyl maleate is an organic compound with the chemical formula C12H20O4. It is a colorless liquid that is soluble in organic solvents such as ether and benzene. This compound is commonly used in the production of polymers and resins, and it serves as a key intermediate in various chemical reactions .

Preparation Methods

Di-tert-butyl maleate is typically synthesized through the reaction of tert-butanol with maleic acid. The reaction is usually carried out in the presence of an acid catalyst under controlled temperature and pressure conditions . Industrial production methods often involve similar processes but on a larger scale, ensuring the purity and yield of the compound.

Chemical Reactions Analysis

Di-tert-butyl maleate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Di-tert-butyl maleate has a wide range of applications in scientific research:

    Chemistry: It is used as a monomer in the synthesis of polymers and copolymers.

    Biology: It serves as a reagent in various biochemical assays and experiments.

    Medicine: This compound is explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: This compound is utilized in the production of coatings, adhesives, and inks.

Comparison with Similar Compounds

Di-tert-butyl maleate can be compared with other similar compounds such as:

This compound stands out due to its unique combination of reactivity and versatility in various applications.

Properties

IUPAC Name

ditert-butyl (Z)-but-2-enedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c1-11(2,3)15-9(13)7-8-10(14)16-12(4,5)6/h7-8H,1-6H3/b8-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVGHYYKWDQHFV-FPLPWBNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C=CC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)/C=C\C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50880692
Record name maleic acid, di-t-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50880692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7633-38-7, 18305-60-7
Record name NSC134487
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134487
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name maleic acid, di-t-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50880692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the monomer-isomerization polymerization of DtBM?

A1: This method allows for the synthesis of high molecular weight poly(tert-butoxycarbonylmethylene), structurally similar to the polymer derived from di-tert-butyl fumarate. [] The polymerization occurs through a mechanism where DtBM isomerizes to di-tert-butyl fumarate in the presence of morpholine, which then readily undergoes radical polymerization.

Q2: What are the potential applications of polymers derived from di-tert-butyl maleate?

A2: The poly(tert-butoxycarbonylmethylene) produced from DtBM can be pyrolyzed at 180°C to yield high molecular weight poly(fumaric acid). [] Poly(fumaric acid) is a biodegradable polymer with potential applications in biomedicine and drug delivery due to its biocompatibility and non-toxicity. [] Additionally, this compound can be used to functionalize polymers like poly(methyl methacrylate) and polystyrene with a terminal anhydride group, enabling further modification and conjugation reactions for various applications. []

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